molecular formula C19H15FN4OS B2568675 1-(3-fluorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole CAS No. 1105211-05-9

1-(3-fluorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole

Cat. No.: B2568675
CAS No.: 1105211-05-9
M. Wt: 366.41
InChI Key: WCYCCRHVVYXXGH-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole (CAS 1105211-05-9) is a synthetic hybrid compound featuring both 1,2,3-triazole and 1,3-thiazole heterocyclic rings in its structure. Its molecular formula is C 19 H 15 FN 4 OS and it has a molecular weight of 366.41 g/mol . Triazole rings are recognized in medicinal chemistry as privileged pharmacophores due to their ability to engage in hydrogen bonding, their metabolic stability, and their role as bioisosteres for amide bonds and other heterocycles . These properties make triazole-containing compounds valuable scaffolds in drug discovery and chemical biology research. The 1,2,3-triazole scaffold, in particular, is found in several clinical agents and is known for its rigidity and strong dipole moment, which can improve binding affinity to biological targets . Derivatives combining triazole rings with other heterocyclic systems, such as thiazoles, are frequently investigated for their diverse potential biological activities, which can include anticancer, antimicrobial, and anti-inflammatory effects . The specific research applications for this compound must be determined by the investigator, as its biological profile is subject to ongoing research. This product is supplied with a minimum purity of 90% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

2-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-4-(3-methoxyphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS/c1-12-18(22-23-24(12)15-7-4-6-14(20)10-15)19-21-17(11-26-19)13-5-3-8-16(9-13)25-2/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYCCRHVVYXXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)F)C3=NC(=CS3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-fluorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a triazole ring and thiazole moiety, both known for their pharmacological significance. The chemical formula is C21H20FN3O2SC_{21}H_{20}FN_{3}O_{2}S, and it has a molecular weight of approximately 393.46 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing thiazole and triazole moieties. For instance:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines. In one study, derivatives of thiazoles exhibited IC50 values ranging from 0.36 to 0.86 μM against human cancer cell lines, indicating potent antiproliferative activity .
  • Mechanism of Action : The anticancer activity is believed to be linked to the inhibition of tubulin polymerization, disrupting microtubule dynamics similar to known chemotherapeutic agents like colchicine .

Neuropharmacological Effects

The compound's potential as an anticonvulsant has also been explored:

  • Anticonvulsant Activity : In models of induced convulsions, thiazole derivatives showed promising results with effective doses indicating potential for development as anticonvulsant agents . The structure-activity relationship (SAR) analysis suggested that modifications in the thiazole ring significantly influenced the biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

StudyCompoundActivityIC50 Value
Evren et al. (2019)N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesAnticancer0.36 - 0.86 μM
PLOS ONE (2017)N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineTubulin Inhibition0.36 - 0.86 μM
PMC9268695 (2022)Various thiazole derivativesAnticonvulsantED50 = 18.4 mg/kg

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific substitutions on the phenyl and thiazole rings:

  • Fluorine Substitution : The presence of fluorine in the phenyl ring enhances the lipophilicity and bioavailability of the compound.
  • Methoxy Group : The methoxy substitution on the phenyl ring is crucial for increasing the anticancer activity by enhancing interaction with target proteins involved in cell proliferation .

Scientific Research Applications

Chemical Characteristics

The molecular formula of the compound is C21H20FN3O2SC_{21}H_{20}FN_3O_2S, with a molecular weight of approximately 401.85 g/mol. Its structure includes a thiazole moiety, which is known for its pharmacological versatility.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including the target compound. The presence of specific substituents on the thiazole ring significantly influences its cytotoxicity against various cancer cell lines. For instance:

  • A study evaluated a series of thiazole derivatives for their antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that compounds containing the thiazole scaffold exhibited notable cytotoxicity, with IC50 values in the low micromolar range .
  • Another investigation focused on the synthesis of novel thiazole-bearing heterocycles through 1,3-dipolar cycloaddition processes. These compounds were tested against colorectal carcinoma (HCT-116) and demonstrated significant anti-proliferative activity, suggesting that modifications to the thiazole ring can enhance anticancer efficacy .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. The target compound's structural features may contribute to its effectiveness against bacterial and fungal pathogens:

  • A comprehensive review identified various thiazole derivatives with promising antimicrobial activity. Compounds were tested against a range of microorganisms, including resistant strains of bacteria and fungi .
  • Specific derivatives showed potent activity against Gram-positive and Gram-negative bacteria, indicating that the thiazole moiety plays a crucial role in the interaction with microbial targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of thiazole derivatives:

Substituent Effect on Activity
Fluorine at 3-positionEnhances lipophilicity and cellular uptake
Methoxy groupIncreases solubility and may improve interaction with targets
Methyl groupContributes to overall stability and bioactivity

The presence of electronegative groups like fluorine has been associated with increased potency in anticancer assays .

Case Study 1: Anticancer Evaluation

In a recent study published in a peer-reviewed journal, researchers synthesized several thiazole derivatives and assessed their efficacy against various cancer cell lines. The study found that compounds similar to the target compound exhibited IC50 values below 10 µM against MCF-7 cells, demonstrating significant potential as anticancer agents .

Case Study 2: Antimicrobial Screening

Another investigation involved screening thiazole derivatives for antimicrobial activity. The results indicated that certain compounds showed minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant bacterial strains, underscoring their potential as therapeutic agents in combating infections .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compounds 4 and 5 (from ):

  • Structure : These isostructural compounds share the same triazole-thiazole backbone but differ in halogen substituents:
    • 4 : 4-(4-chlorophenyl)
    • 5 : 4-(4-fluorophenyl)
  • Synthesis: Both were synthesized in high yields (>85%) and crystallized from dimethylformamide. Single-crystal diffraction revealed triclinic (P̄1) symmetry with two independent molecules per asymmetric unit. The chloro and bromo substituents caused minor adjustments in crystal packing while maintaining similar molecular conformations .
  • Therapeutic Potential: Compound 4 demonstrated antimicrobial activity, suggesting that halogen substitutions at the aryl position can modulate bioactivity .

Thiazole-Triazole Hybrids with Varied Aryl Groups

Compound 9 Series ():

  • Structure : Includes derivatives like 9b (4-fluorophenyl) and 9c (4-bromophenyl) on the thiazole ring, linked to a benzoimidazole-triazole-acetamide scaffold.
  • Synthesis: Prepared via multi-step reactions involving phenoxymethylbenzoimidazole intermediates. Characterization included IR, NMR, and elemental analysis.
  • Docking Studies : Compound 9c showed distinct binding poses in molecular docking, suggesting that aryl substituents influence target interaction .

Comparison with Target Compound :
The absence of an acetamide group in the target compound may reduce hydrogen-bonding capacity but improve lipophilicity, affecting membrane permeability.

Triazole-Thiazole Derivatives with Trifluoromethyl Groups

Ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate ():

  • Structure : Features a trifluoromethyl group on the pyrazole ring and a 3-fluorophenyl-substituted thiazole.
  • Applications : Such trifluoromethylated compounds are often explored for enhanced metabolic stability and bioavailability due to the electron-withdrawing effects of CF₃ .

Comparison with Target Compound :
The target compound’s 5-methyl group on the triazole may offer steric hindrance differences compared to the trifluoromethyl group, impacting receptor selectivity.

Triazole-Thiol Derivatives ():

4-{[(E)-(3-Fluorophenyl)methylene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol:

  • Structure : Contains a thiol group at position 3 of the triazole and a 3-fluorophenyl Schiff base.
  • Reactivity : The thiol group enables disulfide bond formation or metal coordination, which is absent in the target compound’s methyl-substituted triazole .

Comparison with Target Compound :
The methyl group in the target compound may reduce oxidative susceptibility compared to thiol-containing analogs, enhancing shelf-life.

Structural and Crystallographic Insights

  • Isostructurality : Compounds 4 and 5 () highlight that halogen substitutions (Cl vs. F) minimally affect overall conformation but adjust crystal packing. This suggests that the target compound’s 3-methoxyphenyl group may introduce stronger π-π stacking or hydrogen bonding via the methoxy oxygen.
  • Software Tools : Structural characterization of analogs relied on SHELXL and WinGX for refinement and visualization, ensuring high accuracy in bond-length and angle measurements .

Data Table: Key Structural Analogs

Compound Name Substituents (Thiazole/Triazole) Synthesis Yield Crystallographic Data Bioactivity Evidence ID
Compound 4 4-chlorophenyl, 4-fluorophenyl >85% Triclinic (P̄1), Z = 2 Antimicrobial
Compound 9c () 4-bromophenyl, acetamide Not reported Not determined Docking activity
Ethyl ester () 3-fluorophenyl, CF₃ Not reported Not determined Metabolic stability
Target Compound 3-methoxyphenyl, 5-methyl Not reported Predicted similar to 4 and 5 Hypothesized CNS/antimicrobial

Q & A

Q. What are the optimized synthetic routes for 1-(3-fluorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole?

The compound can be synthesized via multi-step heterocyclic coupling. A common approach involves:

  • Step 1: Synthesis of the thiazole core by reacting 3-methoxyphenyl thioamide with α-bromoketones under acidic conditions (e.g., acetic acid) .
  • Step 2: Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, reacting a 3-fluorophenyl azide derivative with a propargyl-substituted thiazole intermediate in THF/H2O with CuSO4 and sodium ascorbate at 50°C for 16 hours .
  • Step 3: Methylation at the 5-position using methyl iodide in DMF with K2CO3 as a base.
    Key Considerations: Use PEG-400 as a green solvent alternative for improved yield , and monitor reactions via TLC (ethyl acetate/hexane, 1:1).

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • <sup>1</sup>H NMR:
    • The 3-fluorophenyl group shows characteristic aromatic protons as doublets (δ 7.2–7.6 ppm, J = 8–9 Hz) .
    • The 3-methoxyphenyl thiazole moiety exhibits a singlet for the thiazole proton (δ 8.1–8.3 ppm) and a methoxy peak at δ 3.8–3.9 ppm .
    • The triazole methyl group appears as a singlet at δ 2.4–2.6 ppm .
  • IR: Look for C=N stretching (thiazole) at 1600–1650 cm<sup>−1</sup> and triazole ring vibrations at 1450–1500 cm<sup>−1</sup> .
    Validation: Compare experimental data with computed spectra (DFT/B3LYP/6-31G*) to resolve ambiguities .

Q. What purification strategies are effective for isolating this compound?

  • Recrystallization: Use a mixture of ethanol and water (7:3) to remove unreacted starting materials .
  • Column Chromatography: Employ silica gel with gradient elution (hexane → ethyl acetate) for polar byproducts .
  • HPLC: Use a C18 column with acetonitrile/water (70:30) for high-purity isolation, especially for pharmacological studies .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • X-Ray Diffraction: Grow single crystals via slow evaporation of a DCM/hexane solution. Refine data using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
  • Key Metrics: Analyze dihedral angles between the fluorophenyl, thiazole, and triazole rings (expected range: 55–85°) and intermolecular interactions (C–H···F/N) to stabilize the lattice .
    Software: Process data with WinGX for structure visualization and validation .

Q. How do computational methods (DFT, molecular docking) predict the compound’s bioactivity?

  • DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap, dipole moment) and correlate with solubility/reactivity .
  • Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., antimicrobial enzymes). The 3-methoxyphenyl group may exhibit π-π stacking with active-site residues, while the fluorophenyl moiety enhances binding via hydrophobic interactions .
    Validation: Compare docking scores with experimental IC50 values from enzyme inhibition assays .

Q. How to address contradictions in spectroscopic vs. computational data?

  • Scenario: Discrepancies in <sup>13</sup>C NMR chemical shifts (e.g., calculated vs. experimental thiazole carbons).
  • Resolution:
    • Verify solvent effects (PCM model in DFT) .
    • Check for dynamic effects (e.g., rotamers) via variable-temperature NMR .
    • Re-examine crystallographic data for conformational rigidity .
      Example: A 2 ppm deviation in carbonyl carbon shifts may arise from crystal packing forces not modeled in computations .

Q. What strategies optimize the compound’s stability under biological assay conditions?

  • pH Stability: Perform accelerated degradation studies in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor via HPLC .
  • Light Sensitivity: Store solutions in amber vials; add antioxidants (e.g., BHT) if decomposition involves radical pathways .
  • Metabolic Stability: Use liver microsome assays (human/rat) with LC-MS to identify major metabolites (e.g., demethylation of the methoxyphenyl group) .

Q. How can structure-activity relationship (SAR) studies guide further derivatization?

  • Modifiable Sites:
    • Thiazole 4-position: Replace 3-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance cytotoxicity .
    • Triazole 5-methyl group: Substitute with bulkier alkyl chains to improve pharmacokinetic properties .
  • Methodology: Synthesize analogs via parallel synthesis and screen against target panels (e.g., NCI-60 for anticancer activity) .

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